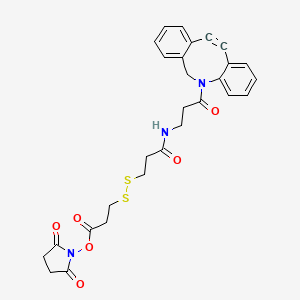

DBCO-NHCO-S-S-NHS ester

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropyl]disulfanyl]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H27N3O6S2/c32-24(14-17-38-39-18-15-28(36)37-31-26(34)11-12-27(31)35)29-16-13-25(33)30-19-22-7-2-1-5-20(22)9-10-21-6-3-4-8-23(21)30/h1-8H,11-19H2,(H,29,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFCJWHZTYTWKNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCSSCCC(=O)NCCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H27N3O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

565.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to DBCO-NHCO-S-S-NHS Ester: A Heterobifunctional Linker for Bioconjugation and Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and applications of DBCO-NHCO-S-S-NHS ester, a versatile heterobifunctional crosslinker. It is designed to equip researchers, scientists, and drug development professionals with the essential knowledge to effectively utilize this reagent in their work, particularly in the fields of bioconjugation, antibody-drug conjugate (ADC) development, and targeted drug delivery.

Core Concepts: Unveiling the Functionality of this compound

This compound is a powerful tool in bioconjugation due to its three distinct functional components: a Dibenzocyclooctyne (DBCO) group, a cleavable disulfide bond (-S-S-), and an N-hydroxysuccinimide (NHS) ester. This unique combination allows for a two-step, bioorthogonal conjugation strategy, providing precise control over the linking of molecules.[1][2]

-

Dibenzocyclooctyne (DBCO) Group: This moiety is the cornerstone of copper-free "click chemistry," specifically Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). The inherent ring strain of the DBCO group allows it to react rapidly and specifically with azide-functionalized molecules without the need for a cytotoxic copper catalyst. This bioorthogonal nature makes it ideal for use in complex biological systems.[3]

-

N-hydroxysuccinimide (NHS) Ester: The NHS ester is a highly reactive group that readily forms stable amide bonds with primary amines, such as the lysine (B10760008) residues found on the surface of proteins and antibodies.[4] This functionality allows for the initial attachment of the linker to a biomolecule of interest.

-

Cleavable Disulfide Bond (-S-S-): The disulfide bond within the linker provides a crucial element of controlled release. This bond is stable under normal physiological conditions but can be readily cleaved by reducing agents such as dithiothreitol (B142953) (DTT), tris(2-carboxyethyl)phosphine (B1197953) (TCEP), or glutathione, which is present in higher concentrations inside cells.[5][6] This feature is particularly valuable for the intracellular release of payloads in drug delivery applications.[7]

Physicochemical and Reactivity Data

For effective experimental design, a clear understanding of the physicochemical properties and reactivity of this compound is essential. The following tables summarize key quantitative data.

| Property | Value | References |

| Molecular Formula | C₂₈H₂₇N₃O₆S₂ | [6] |

| Molecular Weight | 565.66 g/mol | [8] |

| Appearance | White to off-white solid | [9] |

| Purity | >95% (typically analyzed by HPLC) | [6] |

| Solubility | Soluble in organic solvents such as DMSO, DMF, and DCM. Limited solubility in aqueous buffers. | [10][11] |

| Storage Conditions | Store at -20°C, desiccated and protected from light. | [6][9] |

| Reaction | Reagent/Group | Typical Conditions | Key Considerations |

| Amine Reaction | NHS Ester | pH 7.2-8.5 in amine-free buffers (e.g., PBS, HEPES, Borate). Reaction time: 30-60 minutes at room temperature or 2 hours on ice. | NHS esters are susceptible to hydrolysis, especially at higher pH. Prepare stock solutions in anhydrous organic solvents (DMSO, DMF) immediately before use.[4][5] |

| Click Chemistry | DBCO | Reacts with azide-functionalized molecules in aqueous buffers. Reaction time: 2-4 hours at room temperature or overnight at 4°C. | This is a bioorthogonal reaction and does not require a catalyst. The reaction is highly specific for azides.[12][13] |

| Cleavage | Disulfide Bond | Reducing agents such as DTT (dithiothreitol) or TCEP (tris(2-carboxyethyl)phosphine). | Cleavage is efficient under reducing conditions, mimicking the intracellular environment.[5][6] |

Mechanism of Action and Experimental Workflow

The utility of this compound lies in its ability to facilitate a sequential, two-step conjugation process. This workflow is central to its application in constructing complex biomolecular architectures like ADCs.

First, the NHS ester of the linker reacts with primary amines on a biomolecule, such as an antibody, forming a stable amide bond. This step results in a "DBCO-functionalized" antibody. Subsequently, this modified antibody can be reacted with a second molecule containing an azide (B81097) group (e.g., a cytotoxic drug) via the copper-free SPAAC reaction. The disulfide bond remains intact throughout this process, ready for subsequent cleavage when desired.

The chemical transformations underlying this process are precise and yield a well-defined final product.

Detailed Experimental Protocol: Antibody Conjugation

This protocol provides a general framework for the conjugation of an antibody with this compound and subsequent reaction with an azide-modified molecule. Optimization may be required for specific antibodies and payloads.

A. Materials and Reagents:

-

Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4)

-

This compound

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

-

Azide-functionalized molecule (e.g., drug, fluorophore)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Purification system (e.g., size-exclusion chromatography, dialysis)

B. Step-by-Step Procedure:

-

Preparation of Reagents:

-

Antibody Activation with this compound:

-

Quenching of the Reaction:

-

Purification of the DBCO-functionalized Antibody:

-

Remove unreacted this compound and byproducts using a desalting column, size-exclusion chromatography, or dialysis.[2]

-

-

Copper-Free Click Reaction (SPAAC):

-

Final Purification:

-

Purify the final antibody conjugate to remove excess azide-modified molecule and any remaining impurities using an appropriate chromatography method (e.g., size-exclusion, hydrophobic interaction).[14]

-

C. Characterization of the Conjugate:

-

The degree of labeling (DOL), which is the average number of DBCO molecules per antibody, can be determined using UV-Vis spectroscopy by measuring the absorbance at 280 nm (for the protein) and ~309 nm (for the DBCO group).

-

The purity and integrity of the final conjugate can be assessed by SDS-PAGE and mass spectrometry.

Signaling Pathway: Intracellular Drug Release

A key application of this compound is in the targeted delivery of therapeutic agents. The disulfide bond is designed to be cleaved within the reducing environment of the cell, releasing the active payload.

This targeted release mechanism enhances the therapeutic window of potent drugs by minimizing their systemic exposure and concentrating their cytotoxic effects at the site of disease.

Conclusion

This compound is a sophisticated and highly effective heterobifunctional linker that enables the precise and controlled construction of complex bioconjugates. Its unique combination of an amine-reactive NHS ester, a bioorthogonal DBCO group for copper-free click chemistry, and a cleavable disulfide bond makes it an invaluable tool for researchers in drug development, diagnostics, and fundamental life sciences. A thorough understanding of its chemical properties, reactivity, and the associated experimental protocols is paramount to harnessing its full potential in creating next-generation therapeutics and research tools.

References

- 1. Kinetic Measurements on Single-molecule Disulfide Bond Cleavage - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. benchchem.com [benchchem.com]

- 5. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]

- 6. DBCO-S-S-NHS ester | BroadPharm [broadpharm.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. broadpharm.com [broadpharm.com]

- 9. chempep.com [chempep.com]

- 10. vectorlabs.com [vectorlabs.com]

- 11. DBCO-NHS, 1353016-71-3 | BroadPharm [broadpharm.com]

- 12. help.lumiprobe.com [help.lumiprobe.com]

- 13. docs.aatbio.com [docs.aatbio.com]

- 14. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Mechanism of Action for Cleavable DBCO Linkers

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced bioconjugation, Dibenzocyclooctyne (DBCO) linkers have become indispensable tools for the precise and bioorthogonal attachment of molecules. Their utility is significantly enhanced by the incorporation of cleavable moieties, enabling the controlled release of payloads such as therapeutic agents or imaging probes at a target site. This technical guide provides a comprehensive overview of the core mechanisms of action for various classes of cleavable DBCO linkers, supported by quantitative data, detailed experimental protocols, and visualizations to facilitate a deeper understanding for researchers in drug development and related scientific fields.

Introduction to Cleavable DBCO Linkers

DBCO linkers facilitate copper-free click chemistry, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC), a highly efficient and biocompatible reaction.[1] The integration of a cleavable bond within the DBCO linker structure allows for the disassembly of the bioconjugate under specific physiological or external stimuli. This controlled-release strategy is paramount in applications like antibody-drug conjugates (ADCs), where the potent payload must remain attached to the targeting antibody in circulation and be released only upon reaching the target cells or tissue.[2] The choice of the cleavable element is dictated by the desired release trigger, which can be enzymatic, pH-dependent, reductive, or light-induced.

Disulfide-Cleavable DBCO Linkers: Harnessing the Reductive Environment

Disulfide bonds are a popular choice for cleavable linkers due to their stability in the bloodstream and susceptibility to cleavage in the reducing intracellular environment.[3]

Mechanism of Action: The intracellular concentration of reducing agents, particularly glutathione (B108866) (GSH), is significantly higher (millimolar range) compared to the extracellular environment (micromolar range). This concentration gradient is exploited by disulfide-containing DBCO linkers. Upon internalization into a cell, the disulfide bond is reduced by glutathione, leading to the cleavage of the linker and the release of the payload.[4] Some studies also indicate that enzymes like thioredoxin (TRX) and glutaredoxin (GRX) can catalytically cleave disulfide bonds.[5]

Quantitative Data: Disulfide Linker Cleavage

| Linker Type | Condition | Half-life (t½) | Key Findings | Reference |

| Azobenzene-containing disulfide | 20 mM GSH in PBS (pH 7.4), 37°C | >50% release over 72 hours | Demonstrates efficient payload release in the presence of high glutathione concentrations. | |

| Thioether succinimide (B58015) conjugates | Incubation with glutathione | 3.1 to 258 hours | The rate of cleavage is influenced by the pKa of the thiols and the N-substituents of the maleimides. | [6] |

Experimental Protocol: In Vitro Disulfide Cleavage Assay

This protocol outlines a general method to assess the cleavage of a disulfide-containing DBCO linker.

Materials:

-

DBCO-S-S-Payload conjugate

-

Phosphate-buffered saline (PBS), pH 7.4

-

Dithiothreitol (DTT) or Glutathione (GSH) stock solution

-

Quenching solution (e.g., N-ethylmaleimide for thiol-containing reducing agents)

-

Analytical instruments: HPLC or LC-MS

Procedure:

-

Reaction Setup: Prepare a solution of the DBCO-S-S-Payload conjugate in PBS at a final concentration of 10 µM.

-

Initiate Cleavage: Add DTT or GSH to the conjugate solution to a final concentration of 1-10 mM.

-

Incubation: Incubate the reaction mixture at 37°C.

-

Time Points: Collect aliquots at various time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).

-

Quenching: Stop the reaction by adding a quenching solution.

-

Analysis: Analyze the samples by reverse-phase HPLC or LC-MS to quantify the amount of released payload and remaining intact conjugate.

Enzyme-Cleavable DBCO Linkers: Leveraging Protease Activity

Enzyme-cleavable linkers are designed to be substrates for proteases that are highly active within the lysosomes of target cells, such as cathepsins.[1]

Mechanism of Action: A commonly used enzyme-cleavable motif is the dipeptide valine-citrulline (Val-Cit). This sequence is recognized and cleaved by lysosomal proteases like Cathepsin B.[1] Upon cleavage of the amide bond between citrulline and a self-immolative spacer, such as p-aminobenzyl carbamate (B1207046) (PABC), the spacer spontaneously decomposes, releasing the unmodified payload.[1] Molecular dynamics simulations have shown that the Val-Cit moiety in antibody-drug conjugates is generally solvent-accessible, allowing for efficient enzymatic cleavage regardless of the conjugation site.[7]

Quantitative Data: Enzyme-Cleavable Linker Performance

| Linker Type | Enzyme | Key Findings | Reference |

| Val-Cit | Cathepsin B | Efficiently cleaved by Cathepsin B, leading to payload release. The presence of the antibody carrier does not significantly impact the drug release rate. | [7] |

| Val-Cit | Various lysosomal proteases | Can also be cleaved by Cathepsins L, S, and F, providing redundancy in the release mechanism. | [1] |

Experimental Protocol: In Vitro Cathepsin B Cleavage Assay

This protocol is adapted from a general method to evaluate the cleavage of an enzyme-sensitive linker.[8]

Materials:

-

DBCO-Val-Cit-PABC-Payload conjugate (e.g., an ADC)

-

Assay buffer: 50 mM sodium acetate (B1210297), 5 mM DTT, pH 5.5

-

Activated human Cathepsin B

-

Protease inhibitor or acidic solution for quenching

-

Analytical instruments: HPLC or LC-MS

Procedure:

-

Reaction Setup: Prepare the assay buffer. Add the ADC to the buffer to a final concentration of 10 µM.

-

Initiate Reaction: Add activated human Cathepsin B to a final concentration of 1 µM.

-

Incubation: Incubate the reaction mixture at 37°C.

-

Time Points: Collect aliquots at different time points (e.g., 0, 1, 2, 4, 8, and 24 hours).

-

Quenching: Stop the reaction by adding a protease inhibitor or by acidifying the sample.

-

Analysis: Analyze the samples by reverse-phase HPLC or LC-MS to quantify the amount of released payload.

Acid-Cleavable DBCO Linkers: Exploiting pH Gradients

The lower pH of endosomes (pH 5.5-6.0) and lysosomes (pH 4.5-5.0) compared to the physiological pH of blood (pH 7.4) provides another trigger for payload release.[]

Mechanism of Action: Hydrazone bonds are a common type of acid-labile linkage.[] These bonds are relatively stable at neutral pH but undergo hydrolysis under acidic conditions, leading to the cleavage of the linker and release of the payload. The stability and cleavage kinetics of hydrazone linkers can be tuned by modifying the chemical structure of the carbonyl and hydrazine (B178648) precursors.[10][11]

Quantitative Data: Hydrazone Linker Stability

| Linker Type | Condition | Half-life (t½) | Reference |

| Aromatic Hydrazone | pH 7.4 | > 24 hours (6% hydrolysis) | [11] |

| Aromatic Hydrazone | pH 4.5 | ~24 hours (97% release) | [11] |

| Acyl Hydrazone | pH 7.0 | > 2.0 hours | [11] |

| Acyl Hydrazone | pH 5.0 | 2.4 minutes | [11] |

| General Hydrazone | pH 7.0 | 183 hours | [11] |

| General Hydrazone | pH 5.0 | 4.4 hours | [11] |

Experimental Protocol: pH-Dependent Hydrolysis Assay

Materials:

-

DBCO-Hydrazone-Payload conjugate

-

Buffers at various pH values (e.g., PBS at pH 7.4, acetate buffer at pH 5.5)

-

Quenching solution (e.g., a strong base to neutralize the acid)

-

Analytical instruments: HPLC or LC-MS

Procedure:

-

Reaction Setup: Prepare solutions of the DBCO-Hydrazone-Payload conjugate in buffers of different pH values.

-

Incubation: Incubate the solutions at 37°C.

-

Time Points: Collect aliquots at various time points.

-

Quenching: Neutralize the reaction by adding a quenching solution.

-

Analysis: Analyze the samples by HPLC or LC-MS to determine the extent of hydrolysis and payload release at each pH.

Photocleavable DBCO Linkers: Spatiotemporal Control with Light

Photocleavable linkers offer a high degree of external control over payload release, allowing for precise spatiotemporal activation.

Mechanism of Action: A common photocleavable moiety is the o-nitrobenzyl group.[12] Upon irradiation with near-UV light (typically around 365 nm), the o-nitrobenzyl group undergoes an intramolecular rearrangement, leading to the cleavage of the linker.[12] This process is irreversible and can be triggered with high spatial and temporal precision.

Quantitative Data: Photocleavage Efficiency

| Linker Type | Light Source | Cleavage Efficiency | Time | Reference |

| Photocleavable DBCO-NHS ester | Near-UV lamp (365 nm, 1-5 mW/cm²) | >90% | 5-25 minutes | [13][14] |

| o-nitrobenzyl derivatives | 365 nm, 3.5 mW/cm² | >80% decomposition | 10 minutes | [12] |

Experimental Protocol: Photocleavage of a DBCO-Linker Conjugate

Materials:

-

Photocleavable DBCO-linker conjugate

-

Appropriate buffer (e.g., PBS)

-

UV lamp with a specific wavelength output (e.g., 365 nm)

-

Analytical instruments: HPLC or LC-MS

Procedure:

-

Sample Preparation: Prepare a solution of the conjugate in the desired buffer.

-

Irradiation: Expose the solution to UV light from a suitable lamp. The distance from the lamp and the irradiation time will need to be optimized based on the lamp's intensity and the linker's properties.

-

Time Points: If studying kinetics, take aliquots at different irradiation time points.

-

Analysis: Analyze the irradiated sample(s) by HPLC or LC-MS to quantify the amount of released payload.

Conclusion

Cleavable DBCO linkers represent a versatile and powerful platform for the development of targeted therapeutics and advanced research tools. The ability to incorporate a variety of cleavable moieties allows for the rational design of bioconjugates that can release their payloads in response to specific biological cues or external stimuli. A thorough understanding of the mechanisms of action, cleavage kinetics, and appropriate experimental validation is crucial for the successful application of these innovative linkers in drug development and beyond. This guide provides a foundational understanding to aid researchers in the selection and implementation of the optimal cleavable DBCO linker strategy for their specific research needs.

References

- 1. benchchem.com [benchchem.com]

- 2. Radiation Cleaved Drug-Conjugate Linkers Enable Local Payload Release - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Photocleavable Linkers | BroadPharm [broadpharm.com]

- 4. DBCO-SS-NHS , DBCO reagents, Click chemistry tools- Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 5. Catalytic Cleavage of Disulfide Bonds in Small Molecules and Linkers of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Manipulation of Glutathione-Mediated Degradation of Thiol-Maleimide Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cathepsin B Cleavage of vcMMAE-Based Antibody-Drug Conjugate Is Not Drug Location or Monoclonal Antibody Carrier Specific - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 10. Comparison of Hydrazone Heterobifunctional Crosslinking Agents for Reversible Conjugation of Thiol-Containing Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. DBCO PC NHS Oligo Modifications from Gene Link [genelink.com]

- 14. vectorlabs.com [vectorlabs.com]

Technical Guide: Solubility and Application of DBCO-NHCO-S-S-NHS Ester in DMSO

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of DBCO-NHCO-S-S-NHS ester in Dimethyl Sulfoxide (DMSO) and its application in bioconjugation. This document offers structured data, detailed experimental protocols, and workflow visualizations to aid researchers in the effective use of this versatile crosslinker.

Introduction to this compound

Dibenzocyclooctyne (DBCO) reagents are instrumental in copper-free click chemistry, a bioorthogonal reaction that enables the specific and efficient conjugation of biomolecules in aqueous environments. The this compound is a heterobifunctional crosslinker featuring a DBCO moiety for reaction with azide-containing molecules and an N-hydroxysuccinimide (NHS) ester for covalent linkage to primary amines. The inclusion of a disulfide bond within the linker provides a cleavable arm, allowing for the release of conjugated cargo under reducing conditions, a feature particularly valuable in drug delivery systems.

Solubility Data

The solubility of DBCO-containing crosslinkers in DMSO is a critical parameter for their effective use in labeling proteins and other biomolecules. DMSO is a common solvent for these reagents due to its ability to dissolve a wide range of organic compounds and its miscibility with aqueous buffers.

| Compound Name | Solubility in DMSO | Source |

| This compound | 10 mM | [1][2] |

| DBCO-NHS ester | 50 mg/mL (approximately 124 mM) | [3][4] |

| DBCO-NHCO-PEG4-NHS ester | 10 mM | [5] |

| DBCO-PEG4-NHS ester | Soluble | [6][7] |

| DBCO-PEG6-NHS ester | Soluble | [8] |

| DBCO-NHCO-PEG13-NHS ester | Soluble | [9] |

Note: The solubility of PEGylated versions of DBCO-NHS esters is generally good in DMSO and other organic solvents like DMF and DCM[7][8][9][10]. The PEG spacer can also enhance the aqueous solubility of the conjugate[8][9]. It is crucial to use anhydrous (hygroscopic) DMSO, as the NHS ester moiety is sensitive to hydrolysis[4][6].

Experimental Protocols

The following protocols provide a general framework for the dissolution and use of this compound in a typical bioconjugation experiment.

Reagent Preparation

Materials:

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Amine-containing biomolecule (e.g., antibody, protein) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or glycine)

-

Desalting column

Procedure:

-

Equilibration of Reagents: Allow the vial of this compound and the anhydrous DMSO to come to room temperature before opening to prevent moisture condensation.

-

Stock Solution Preparation: Immediately before use, prepare a stock solution of the this compound in anhydrous DMSO. For a 10 mM stock solution, the appropriate amount of DMSO should be added to the vial. Briefly vortex to ensure complete dissolution. Stock solutions in anhydrous solvents can be stored at -20°C for a few days, but fresh preparation is always recommended[6].

Protein Labeling with this compound

Procedure:

-

Reaction Setup: Add the freshly prepared this compound stock solution to the protein solution. A 10 to 20-fold molar excess of the crosslinker to the protein is a common starting point.

-

Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours. The optimal reaction time and temperature may need to be determined empirically for specific applications.

-

Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. This will consume any unreacted NHS ester. Incubate for 15 minutes at room temperature.

-

Purification: Remove the excess, unreacted DBCO reagent and byproducts using a desalting column or through dialysis.

Copper-Free Click Chemistry Reaction

Procedure:

-

Reaction Setup: Mix the DBCO-labeled biomolecule with the azide-containing molecule of interest in a suitable reaction buffer. A 2 to 4-fold molar excess of the azide-modified component is typically used.

-

Incubation: Incubate the reaction overnight at 4°C or for 2-4 hours at room temperature.

-

Purification: If necessary, purify the final conjugate to remove any unreacted components.

Visualized Workflows and Mechanisms

The following diagrams illustrate the key processes involved in the use of this compound.

Caption: General workflow for bioconjugation using this compound.

Caption: Reaction mechanism of this compound.

References

- 1. This compound - Immunomart [immunomart.com]

- 2. chemexpress.cn [chemexpress.cn]

- 3. abmole.com [abmole.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. gentaur.com [gentaur.com]

- 6. DBCO-PEG4-NHS [nanocs.net]

- 7. DBCO-PEG4-NHS ester [baseclick.eu]

- 8. lumiprobe.com [lumiprobe.com]

- 9. DBCO-NHCO-PEG13-NHS ester, 2784618-59-1 | BroadPharm [broadpharm.com]

- 10. lumiprobe.com [lumiprobe.com]

Navigating Bioconjugation: A Technical Guide to DBCO-NHCO-S-S-NHS Ester

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of DBCO-NHCO-S-S-NHS ester, a heterobifunctional crosslinker pivotal in the field of bioconjugation and antibody-drug conjugate (ADC) development. This document details its suppliers, cost, and the fundamental experimental protocols for its application. Furthermore, it illustrates the key chemical processes and workflows through detailed diagrams.

Introduction to this compound

This compound is a powerful tool in bioconjugation, featuring three key components:

-

Dibenzocyclooctyne (DBCO): An azide-reactive group that enables copper-free click chemistry, a bioorthogonal reaction ideal for conjugating molecules in biological systems without the need for a toxic copper catalyst.

-

Disulfide (S-S) Bond: A cleavable linker that is stable in the bloodstream but can be readily cleaved by reducing agents such as glutathione, which is found in higher concentrations inside cells. This feature allows for the targeted release of payloads within the cellular environment.

-

N-hydroxysuccinimide (NHS) Ester: An amine-reactive group that efficiently forms stable amide bonds with primary amines, such as the lysine (B10760008) residues found on the surface of antibodies and other proteins.

This unique combination of functionalities makes this compound a valuable reagent for the construction of ADCs, where a cytotoxic drug is attached to a monoclonal antibody for targeted delivery to cancer cells.

Suppliers and Cost

The availability and cost of this compound and its analogs are critical considerations for research and development. The following table summarizes information from various suppliers. Please note that prices are subject to change and may vary based on quantity and purity.

| Supplier | Product Name | Catalog Number | Purity | Quantity | Price (USD) |

| BroadPharm | DBCO-S-S-NHS ester | BP-41975 | 95% | 25 mg | $350.00 |

| 50 mg | $540.00 | ||||

| 100 mg | $860.00 | ||||

| MedchemExpress | This compound | HY-136557 | >98% | 1 mg | $105.00 |

| 5 mg | $315.00 | ||||

| 10 mg | $525.00 | ||||

| PurePEG | DBCO-NHCO-S-S-COONHS Ester | 2884902 | min. 95% | 25 mg | $195.00 |

| 100 mg | $495.00 | ||||

| Conju-Probe | DBCO-SS-NHS | A-1021 | >95% | 10 mg | $170.00 |

| 25 mg | $320.00 | ||||

| 50 mg | $520.00 |

Experimental Protocols

The following protocols provide a general framework for the use of this compound in the preparation of antibody-drug conjugates. Optimization of reaction conditions may be necessary for specific antibodies and payloads.

Antibody Modification with this compound

This protocol describes the initial step of attaching the DBCO linker to the antibody.

Materials:

-

Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

-

This compound

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting columns or dialysis equipment

Procedure:

-

Antibody Preparation: Ensure the antibody solution is free of amine-containing buffers and stabilizers like sodium azide. If necessary, exchange the buffer using a desalting column or dialysis. Adjust the antibody concentration to 1-10 mg/mL.

-

DBCO-Linker Solution Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

-

Conjugation Reaction: Add a 5- to 20-fold molar excess of the DBCO-linker solution to the antibody solution. The final concentration of the organic solvent should ideally be kept below 10% (v/v) to maintain antibody integrity.

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice, with gentle mixing.

-

Quenching: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.

-

Purification: Remove excess, unreacted DBCO-linker and quenching buffer by using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).

Copper-Free Click Chemistry for Payload Conjugation

This protocol outlines the conjugation of an azide-modified payload to the DBCO-functionalized antibody.

Materials:

-

DBCO-functionalized antibody

-

Azide-modified payload (e.g., cytotoxic drug)

-

Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

-

Reaction Setup: Mix the DBCO-functionalized antibody with a 1.5- to 5-fold molar excess of the azide-modified payload in the reaction buffer.

-

Incubation: Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C. Longer incubation times may be required for complete reaction.

-

Purification: Purify the resulting ADC to remove unconjugated payload and antibody. Common methods include size-exclusion chromatography (SEC), hydrophobic interaction chromatography (HIC), or affinity chromatography (e.g., Protein A).

-

Characterization: Characterize the purified ADC to determine the drug-to-antibody ratio (DAR) and confirm its purity and integrity. Techniques such as UV-Vis spectroscopy, HIC, SEC, and mass spectrometry are commonly employed.

Cleavage of the Disulfide Linker

This protocol describes the cleavage of the disulfide bond to release the conjugated payload.

Materials:

-

Disulfide-linked ADC

-

Reducing agent (e.g., dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP))

-

Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

-

Reaction Setup: To the ADC solution, add the reducing agent to a final concentration of 1-10 mM.

-

Incubation: Incubate the reaction mixture at 37°C for 1-4 hours.

-

Analysis: Analyze the reaction mixture using techniques such as HPLC or SDS-PAGE to confirm the cleavage of the linker and the release of the payload.

Visualizing the Workflow and Mechanism

The following diagrams, generated using Graphviz, illustrate the key processes involved in the use of this compound.

Caption: Experimental workflow for ADC synthesis using this compound.

Caption: Mechanism of action of a disulfide-linked ADC.

Methodological & Application

Application Notes and Protocols for Antibody Labeling using a Cleavable DBCO-NHCO-S-S-NHS Ester Linker

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the conjugation of an azide-modified payload to a monoclonal antibody (mAb) using the heterobifunctional, cleavable linker, DBCO-NHCO-S-S-NHS ester. This linker facilitates a two-step conjugation process: first, the modification of the antibody with a dibenzocyclooctyne (DBCO) group via an N-hydroxysuccinimide (NHS) ester reaction with primary amines; and second, the attachment of an azide-containing payload through strain-promoted alkyne-azide cycloaddition (SPAAC), a form of "click chemistry". The incorporated disulfide bond (S-S) within the linker allows for the intracellular release of the payload in a reducing environment.[1][2][3]

This methodology is central to the construction of antibody-drug conjugates (ADCs), which are designed to deliver highly potent cytotoxic agents specifically to target cells, thereby increasing therapeutic efficacy while minimizing off-target toxicity.[4][5]

Principle of the Method

The antibody labeling process using the this compound linker is a two-stage process:

-

Antibody Modification: The NHS ester end of the linker reacts with primary amines (-NH2) on the surface of the antibody, primarily on the side chains of lysine (B10760008) residues and the N-terminus, to form a stable amide bond.[][7] This reaction results in a DBCO-functionalized antibody. The reaction is typically performed in a slightly alkaline buffer (pH 7.2-8.5) to ensure the primary amines are deprotonated and thus nucleophilic.[][8]

-

Payload Conjugation (Click Chemistry): The DBCO group on the modified antibody is a strained alkyne that readily and specifically reacts with an azide-functionalized payload via a copper-free click chemistry reaction known as SPAAC.[][10] This bioorthogonal reaction is highly efficient and proceeds under mild, physiological conditions, making it ideal for conjugating molecules to sensitive biological macromolecules like antibodies.[11][12] The resulting triazole linkage is highly stable.

The disulfide bond within the linker is designed to be cleaved by intracellular reducing agents such as glutathione, which is present in higher concentrations inside cells compared to the bloodstream.[2] This ensures that the cytotoxic payload is released from the antibody once the ADC has been internalized by the target cell.[1][3]

Experimental Protocols

Materials and Reagents

-

Monoclonal Antibody (mAb)

-

This compound Linker

-

Azide-Modified Payload

-

Reaction Buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.2-8.5)[13]

-

Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)[14]

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[15]

-

Purification System (e.g., Size-Exclusion Chromatography (SEC) column, dialysis cassettes with appropriate molecular weight cut-off (MWCO))[16]

-

Analytical Instrumentation (e.g., UV-Vis Spectrophotometer, Mass Spectrometer, HPLC system)

Step 1: Antibody Preparation

Prior to conjugation, it is crucial to ensure the antibody is in a suitable buffer and free from any amine-containing substances that could compete with the NHS ester reaction.

-

If the antibody solution contains substances such as Tris, glycine, or sodium azide, they must be removed. This can be achieved by buffer exchange using dialysis or a desalting column into an amine-free buffer like PBS at pH 7.2-8.5.[15][17]

-

Adjust the antibody concentration to a suitable level, typically 1-10 mg/mL.[15][17]

-

Determine the precise concentration of the antibody solution using a UV-Vis spectrophotometer by measuring the absorbance at 280 nm (A280).

Step 2: Antibody Modification with this compound

This protocol details the covalent attachment of the DBCO linker to the antibody.

-

Prepare a fresh stock solution of the this compound linker in anhydrous DMF or DMSO, typically at a concentration of 10 mM.[15]

-

Add a 10- to 30-fold molar excess of the this compound solution to the antibody solution.[14][15] The final concentration of the organic solvent (DMF or DMSO) should not exceed 10-20% (v/v) to maintain the integrity of the antibody.[15][16]

-

Incubate the reaction mixture for 30-120 minutes at room temperature or on ice.[][14] The optimal reaction time may need to be determined empirically.

-

To stop the reaction, add a quenching buffer, such as 1 M Tris-HCl, to a final concentration of 50-100 mM.[14] This will react with and consume any unreacted NHS ester. Incubate for an additional 15-30 minutes.

-

Remove the excess, unreacted linker and byproducts by purifying the DBCO-modified antibody. Size-exclusion chromatography (SEC) is a highly effective method for this purpose.[16] Alternatively, dialysis or spin filtration can be used.[15]

-

The purified DBCO-antibody conjugate can be stored at 4°C for short-term use or at -20°C or -80°C for long-term storage.[13][15] It is important to note that the DBCO group can lose reactivity over time.[15]

Step 3: Payload Conjugation via Copper-Free Click Chemistry

This protocol describes the final step of attaching the azide-modified payload to the DBCO-functionalized antibody.

-

Add the azide-modified payload to the purified DBCO-antibody solution. A 2- to 5-fold molar excess of the azide-payload over the antibody is typically recommended to drive the reaction to completion.[14]

-

Incubate the reaction mixture for 2-48 hours. The reaction can be performed at 4°C, room temperature, or 37°C.[14][16] Higher temperatures will generally increase the reaction rate.[16]

-

After the incubation period, purify the resulting antibody-drug conjugate (ADC) to remove any unreacted payload and other impurities. This is commonly achieved using SEC, hydrophobic interaction chromatography (HIC), or dialysis.[16]

Step 4: Characterization of the Antibody-Drug Conjugate (ADC)

Comprehensive characterization of the final ADC product is essential to ensure its quality and consistency.[18][19] Key parameters to assess include:

-

Drug-to-Antibody Ratio (DAR): This is the average number of drug molecules conjugated to each antibody. It can be determined using techniques such as UV-Vis spectroscopy, mass spectrometry (MS), or HIC.[5]

-

Purity and Aggregation: SEC is used to assess the purity of the ADC and to quantify the presence of any high molecular weight aggregates.

-

Conjugation Site Analysis: Mass spectrometry-based methods, such as peptide mapping, can be employed to identify the specific lysine residues on the antibody that have been modified.

-

In Vitro Potency and Stability: Functional assays are necessary to confirm that the ADC retains its antigen-binding affinity and that the payload can be effectively released to induce cell death in target cells.

Quantitative Data Summary

The following tables provide recommended ranges for the key parameters in the antibody labeling protocol.

Table 1: Antibody Modification with this compound

| Parameter | Recommended Range | Notes |

| Antibody Concentration | 1-10 mg/mL | Higher concentrations can improve reaction efficiency. |

| Molar Excess of Linker | 10-30 fold | A higher excess drives the reaction but may require more extensive purification.[14][15] |

| Reaction Buffer pH | 7.2-8.5 | A slightly alkaline pH is optimal for the NHS ester reaction with primary amines.[][8] |

| Reaction Temperature | 4°C to Room Temperature | Lower temperatures can be used for sensitive antibodies.[] |

| Incubation Time | 30-120 minutes | The optimal time should be determined empirically.[] |

| Organic Solvent Conc. | < 20% (v/v) | High concentrations of DMF or DMSO can denature the antibody.[15] |

Table 2: Payload Conjugation via Copper-Free Click Chemistry

| Parameter | Recommended Range | Notes |

| Molar Excess of Azide-Payload | 2-5 fold | A higher excess can drive the reaction to completion.[14] |

| Reaction Buffer | PBS (pH ~7.4) | Physiological pH is optimal for the click reaction.[16] |

| Reaction Temperature | 4°C to 37°C | Higher temperatures can increase the reaction rate.[16] |

| Incubation Time | 2-48 hours | Dependent on the reactivity of the azide-payload and the reaction temperature.[14][16] |

Visualizations

Caption: Overall workflow for ADC synthesis using a this compound linker.

Caption: Reaction of the DBCO-linker with a primary amine on the antibody surface.

Caption: Copper-free click chemistry reaction for payload conjugation.

References

- 1. Cleavable linkers in antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]

- 3. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. Improved Characterization of Antibody-Drug Conjugates | Technology Networks [technologynetworks.com]

- 7. Antibody Labeling and Immobilization Sites | Thermo Fisher Scientific - US [thermofisher.com]

- 8. lumiprobe.com [lumiprobe.com]

- 10. benchchem.com [benchchem.com]

- 11. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. NHS ester protocol for labeling proteins [abberior.rocks]

- 14. researchgate.net [researchgate.net]

- 15. help.lumiprobe.com [help.lumiprobe.com]

- 16. benchchem.com [benchchem.com]

- 17. furthlab.xyz [furthlab.xyz]

- 18. Characterization of antibody-drug conjugates by mass spectrometry: advances and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Biophysical Methods for Characterization of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for DBCO-NHCO-S-S-NHS Ester in Protein Conjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

DBCO-NHCO-S-S-NHS ester is a heterobifunctional, cleavable crosslinker integral to the field of bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs).[1][2] This reagent facilitates the covalent attachment of molecules to proteins, such as antibodies, through a two-step process. Initially, the N-hydroxysuccinimide (NHS) ester group reacts with primary amines on the protein. Subsequently, the dibenzocyclooctyne (DBCO) group enables a highly specific and efficient copper-free click chemistry reaction, known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), with azide-containing molecules.[1][3] The incorporated disulfide bond within the linker structure confers cleavability in a reducing environment, a critical feature for the controlled release of payloads within the target cell.[4][5][6][7]

The this compound linker is designed for high stability in circulation and efficient cleavage within the target cell.[2] The DBCO moiety provides a bioorthogonal handle for the precise attachment of various payloads, including cytotoxic drugs, fluorescent dyes, or imaging agents, without the need for a toxic copper catalyst.[3][8][9]

Chemical Structure and Properties

| Property | Value | Reference |

| Molecular Formula | C28H27N3O6S2 | [10] |

| Molecular Weight | 565.66 g/mol | [10] |

| Purity | >95% | [10] |

| Solubility | Soluble in organic solvents such as DMSO, DMF, DCM, THF, and acetonitrile.[3][10][11] | [3][10][11] |

| Storage | Store at -20°C, protected from moisture and light.[3][11][12] | [3][11][12] |

Mechanism of Action

The utility of this compound in protein conjugation stems from its dual reactivity and the cleavable disulfide bond.

-

Amine-Reactive Conjugation: The NHS ester end of the molecule reacts with primary amines, such as the side chains of lysine (B10760008) residues and the N-terminus of proteins, to form a stable amide bond. This reaction is most efficient at a pH range of 7.2-9.0.[3][13]

-

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): Following the initial conjugation to the protein, the exposed DBCO group serves as a reactive partner for an azide-modified molecule. The inherent ring strain of the DBCO group allows for a rapid and spontaneous cycloaddition reaction with the azide, forming a stable triazole linkage without the need for a copper catalyst.[1][3]

-

Reductive Cleavage: The disulfide bond within the linker is stable under normal physiological conditions but can be cleaved in the presence of reducing agents like dithiothreitol (B142953) (DTT), β-mercaptoethanol (BME), or intracellular glutathione (B108866) (GSH).[4][6][7] This reductive cleavage is a key mechanism for releasing the conjugated payload inside the target cells, where the concentration of glutathione is significantly higher than in the bloodstream.[4][6]

Figure 1. Reaction mechanism of this compound for protein conjugation and payload release.

Experimental Protocols

Materials and Reagents

-

Protein (e.g., antibody) in an amine-free buffer (e.g., PBS, HEPES) at a concentration of 1-10 mg/mL.[12]

-

This compound.

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF).[12]

-

Reaction Buffer: Phosphate Buffered Saline (PBS) or HEPES buffer, pH 7.2-8.0.[13][14]

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine.[13][15]

-

Azide-modified payload.

-

Purification system: Desalting column (e.g., Zeba™ Spin Desalting Columns) or dialysis cassette.[13][15]

Protocol 1: Two-Step Protein Conjugation

This protocol describes the conjugation of a protein with an azide-modified payload using this compound.

Step 1: Activation of Protein with this compound

-

Prepare the Protein: Ensure the protein is in an amine-free buffer. If necessary, exchange the buffer using a desalting column or dialysis.[12] Adjust the protein concentration to 1-10 mg/mL.

-

Prepare the this compound Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10 mM stock solution.[12]

-

Reaction: Add a 10- to 20-fold molar excess of the this compound solution to the protein solution. The final concentration of the organic solvent should not exceed 10-20% to maintain protein stability.[12]

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle mixing.[13][14][15]

-

Quenching: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.[13]

-

Purification: Remove excess, unreacted this compound and quenching reagent using a desalting column or dialysis against the reaction buffer.[15]

Step 2: Copper-Free Click Chemistry Reaction

-

Prepare the Azide-Payload: Dissolve the azide-modified payload in a compatible solvent.

-

Reaction: Add a 2- to 4-fold molar excess of the azide-modified payload to the purified DBCO-activated protein solution.[15]

-

Incubation: Incubate the reaction mixture overnight at 4°C or for 1-2 hours at room temperature with gentle mixing.[15]

-

Purification: Purify the final protein conjugate to remove any unreacted payload using an appropriate method such as size exclusion chromatography (SEC), affinity chromatography, or dialysis, depending on the properties of the payload.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. symeres.com [symeres.com]

- 3. chempep.com [chempep.com]

- 4. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]

- 5. DBCO-SS-NHS - Creative Biolabs [creative-biolabs.com]

- 6. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]

- 7. DBCO-S-S-NHS ester | BroadPharm [broadpharm.com]

- 8. benchchem.com [benchchem.com]

- 9. DBCO-C6-NHS ester [baseclick.eu]

- 10. DBCO-SS-NHS , DBCO reagents, Click chemistry tools- Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 11. DBCO-PEG3-SS-NHS | AxisPharm [axispharm.com]

- 12. help.lumiprobe.com [help.lumiprobe.com]

- 13. benchchem.com [benchchem.com]

- 14. interchim.fr [interchim.fr]

- 15. researchgate.net [researchgate.net]

A Step-by-Step Guide to Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with DBCO Linkers

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to performing Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions utilizing Dibenzocyclooctyne (DBCO) linkers. SPAAC is a powerful bioorthogonal chemistry that enables the efficient and specific conjugation of molecules in complex biological environments without the need for cytotoxic copper catalysts.[1][2][3][4] This makes it an ideal tool for applications in drug development, protein labeling, and diagnostics.[1][5]

Introduction to SPAAC with DBCO Linkers

SPAAC is a type of "click chemistry" that involves the reaction between a strained alkyne, such as DBCO, and an azide-functionalized molecule.[2][3][4] The inherent ring strain in the DBCO molecule significantly lowers the activation energy of the cycloaddition, allowing the reaction to proceed rapidly and with high efficiency under mild, physiological conditions.[2][6] The resulting triazole linkage is highly stable.[2][3][4]

DBCO linkers are favored for their high reactivity and stability.[7] They can be readily incorporated into biomolecules such as proteins, antibodies, and nucleic acids through various reactive handles, most commonly N-hydroxysuccinimide (NHS) esters for reaction with primary amines (e.g., lysine (B10760008) residues).[5][8][9]

Key Advantages of SPAAC with DBCO Linkers:

-

Biocompatibility: The absence of a copper catalyst makes this reaction suitable for use in living cells and whole organisms.[3][4][7]

-

High Specificity: DBCO and azide (B81097) groups react selectively with each other, minimizing off-target reactions with other functional groups present in biological samples.[3][7]

-

Rapid Kinetics: The reaction is typically fast, often reaching completion within minutes to a few hours at room temperature.[2][6]

-

Mild Reaction Conditions: SPAAC proceeds efficiently in aqueous buffers at physiological pH and temperature, preserving the integrity of sensitive biomolecules.[3][7]

-

High Yields: The reaction often proceeds to quantitative or near-quantitative yields.[2][6]

Quantitative Data Summary

The efficiency of a SPAAC reaction is influenced by several factors, including the choice of buffer, pH, temperature, and the specific structure of the DBCO linker and azide partner.[10][11][12] The following tables summarize key quantitative data to aid in the optimization of your experiments.

| Table 1: Effect of Buffer and pH on SPAAC Second-Order Rate Constants (M⁻¹s⁻¹) | |

| Buffer (pH) | Sulfo DBCO-amine + 1-azido-1-deoxy-β-D-glucopyranoside |

| PBS (pH 7) | 0.32–0.85[10][11][12] |

| HEPES (pH 7) | 0.55–1.22[10][11][12] |

| DMEM | 0.59–0.97[11][12] |

| RPMI | 0.27–0.77[11][12] |

Note: Higher pH values generally increase SPAAC reaction rates, though this effect can be buffer-dependent.[10]

| Table 2: Comparison of SPAAC Rate Constants for Different DBCO Constructs | |||

| DBCO Construct | Reactant Azide | Buffer | Rate Constant (M⁻¹s⁻¹) |

| Sulfo DBCO-amine | Model Azides | Various | 0.27 - 1.22[10] |

| DBCO-Trastuzumab | Model Azides | HEPES & PBS | Slower than Sulfo DBCO-amine[10] |

| DBCO-PEG5-Trastuzumab | Model Azides | HEPES & PBS | 0.18 - 0.37[10][11][12] |

Note: The inclusion of a PEG linker can enhance reaction rates by reducing steric hindrance.[10][11][12]

| Table 3: General Reaction Parameters for DBCO Labeling and SPAAC | ||

| Parameter | Typical Range | Reference |

| Molar Excess (DBCO-NHS ester to Protein) | 5 to 40-fold | [5][13][14] |

| Molar Excess (Azide-molecule to DBCO-Protein) | 1.5 to 10-fold | [10][15][16] |

| Reaction Temperature (°C) | 4 to 37 | [2][10] |

| Reaction Time (hours) | 0.5 to 24 | [2][8][10][15] |

| Optimal pH | 7.0 - 9.0 | [6][8] |

Experimental Workflows and Logical Relationships

To visualize the experimental process, the following diagrams created using Graphviz (DOT language) illustrate the key workflows.

Experimental Protocols

The following protocols provide detailed methodologies for the key steps in a typical SPAAC bioconjugation experiment.

Protocol 1: Labeling of Proteins with DBCO-NHS Ester

This protocol describes the labeling of a protein with a DBCO moiety using a DBCO-NHS ester.

Materials:

-

Protein solution (0.5-5 mg/mL in amine-free buffer, e.g., PBS pH 7.2-8.0).[13]

-

DBCO-NHS ester (e.g., DBCO-PEG4-NHS ester).[13]

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[13]

-

Desalting columns or dialysis equipment for purification.[8][9][13]

Procedure:

-

Reagent Preparation:

-

Prepare a fresh 10 mM stock solution of the DBCO-NHS ester in anhydrous DMSO or DMF immediately before use.[8][13] NHS esters are moisture-sensitive and will hydrolyze over time.[8]

-

Ensure the protein solution is in an amine-free buffer such as PBS, HEPES, or borate (B1201080) buffer at a pH between 7 and 9.[8] Avoid buffers containing primary amines like Tris or glycine.[8]

-

-

Labeling Reaction:

-

Add a 10- to 40-fold molar excess of the DBCO-NHS ester stock solution to the protein solution.[5][16] The optimal molar ratio may need to be determined empirically based on the protein concentration and desired degree of labeling.[9]

-

Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice with gentle mixing.[8][9][14]

-

-

Quenching:

-

Purification:

Protocol 2: General Procedure for SPAAC Bioconjugation

This protocol provides a general workflow for conjugating a DBCO-functionalized molecule to an azide-modified biomolecule.

Materials:

-

DBCO-labeled molecule (from Protocol 1 or commercially sourced).

-

Azide-modified molecule.

-

Reaction buffer (e.g., PBS or HEPES, pH 7.0-8.5). Ensure the buffer is free of sodium azide.[8][10]

Procedure:

-

Reagent Preparation:

-

Prepare the azide-containing sample in the chosen reaction buffer.[2][10]

-

If the DBCO-containing reagent is dissolved in an organic solvent like DMSO, ensure the final concentration of the organic solvent in the reaction mixture is low (typically <10-15%) to prevent precipitation of biomolecules.[10]

-

-

Conjugation Reaction:

-

Combine the DBCO-functionalized molecule and the azide-modified biomolecule in the reaction buffer. A molar excess of 1.5 to 10-fold of one reactant can be used to drive the reaction to completion.[15][16] For antibody-oligonucleotide conjugation, a 2-4 fold molar excess of the azide-modified oligo is often used.[3][14]

-

Incubate the reaction at a suitable temperature. Common incubation conditions are room temperature (25°C) for 4-12 hours or 4°C overnight (at least 12 hours).[8][10][15] For faster kinetics, the temperature can be increased to 37°C, provided the biomolecules are stable.[8][10]

-

-

Purification of the Conjugate:

-

Purify the final conjugate from unreacted starting materials using an appropriate method such as size exclusion chromatography (SEC), affinity chromatography, or dialysis, depending on the properties of the conjugate.[9][14] For oligonucleotide conjugates, HPLC can be an effective purification method.[14][17]

-

Protocol 3: Monitoring SPAAC Reaction Progress by UV-Vis Spectroscopy

The progress of a SPAAC reaction involving DBCO can be monitored by tracking the disappearance of the characteristic DBCO absorbance at approximately 309-310 nm.[3][10]

Materials:

-

UV-Vis spectrophotometer.

-

Quartz cuvettes.

-

Reaction mixture from Protocol 2.

Procedure:

-

Spectrophotometer Setup:

-

Data Acquisition:

-

Prepare the reaction mixture as described in Protocol 2, ensuring the initial concentration of the DBCO reagent provides an absorbance within the linear range of the spectrophotometer.[10]

-

Initiate the reaction by adding the DBCO-containing reagent to the cuvette with the azide-modified molecule.

-

Immediately begin monitoring the absorbance at 309 nm over time.[10] Record data points at regular intervals until the absorbance stabilizes, indicating the reaction is complete.[10]

-

-

Data Analysis:

-

For a pseudo-first-order reaction (where one reactant is in large excess), plot the natural logarithm of the DBCO concentration (proportional to the absorbance at 309 nm) versus time. The plot should be linear, and the negative of the slope will give the pseudo-first-order rate constant.[10]

-

Troubleshooting

| Problem | Potential Cause | Suggested Solution |

| Slow or Incomplete Reaction | Low reactant concentrations. | Increase the concentration of one or both reactants.[10] |

| Suboptimal buffer or pH. | Switch to HEPES buffer, which can increase reaction rates compared to PBS.[10] Optimize pH, as higher values often accelerate the reaction.[10] | |

| Low temperature. | Increase the reaction temperature to 25°C or 37°C if biomolecules are stable.[10] | |

| Presence of sodium azide in buffers. | Ensure all buffers are free of sodium azide, as it will compete with the azide-modified molecule for the DBCO linker.[8][10] | |

| Non-specific Labeling | Impure starting materials. | Purify the starting materials before the reaction. |

| Undesired reactions with highly reactive cyclooctynes. | While DBCO is generally specific, ensure mild reaction conditions and minimize reaction time. | |

| Difficulty in Purifying Product | Similar properties of product and starting materials. | Optimize the purification method. For proteins, size exclusion or affinity chromatography is often effective.[18] For smaller molecules, reverse-phase HPLC may be necessary.[17] |

References

- 1. benchchem.com [benchchem.com]

- 2. interchim.fr [interchim.fr]

- 3. docs.aatbio.com [docs.aatbio.com]

- 4. broadpharm.com [broadpharm.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. click.vectorlabs.com [click.vectorlabs.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. documents.thermofisher.com [documents.thermofisher.com]

- 17. researchgate.net [researchgate.net]

- 18. benchchem.com [benchchem.com]

Application Notes and Protocols for Disulfide Bond Cleavage in DBCO-NHCO-S-S-NHS Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

The DBCO-NHCO-S-S-NHS ester is a heterobifunctional crosslinker that incorporates a cleavable disulfide bond, offering a versatile tool for bioconjugation and drug delivery applications. The NHS ester group allows for covalent attachment to primary amines on biomolecules such as antibodies or proteins. The DBCO (Dibenzocyclooctyne) group enables copper-free click chemistry reactions with azide-modified molecules. The integrated disulfide bond provides a crucial feature: the ability to release the conjugated cargo under reducing conditions, mimicking the intracellular environment. This application note provides detailed protocols for the efficient cleavage of the disulfide bond within this linker using common reducing agents.[1][2][3][4]

Mechanism of Disulfide Bond Cleavage

The disulfide bond (-S-S-) in the linker is susceptible to reduction by thiol-containing reagents like Dithiothreitol (DTT) or phosphine-based reagents like Tris(2-carboxyethyl)phosphine (TCEP).[2][5][6][7] The reducing agent breaks the disulfide bond, resulting in two free thiol groups and the subsequent release of the conjugated molecule. This targeted release is particularly advantageous in applications like antibody-drug conjugates (ADCs), where the cytotoxic payload should only be liberated within the target cells, which have a higher concentration of reducing agents like glutathione (B108866) compared to the bloodstream.[][9][10]

Quantitative Data on Disulfide Bond Reduction

The efficiency of disulfide bond cleavage is dependent on several factors, including the choice of reducing agent, its concentration, the reaction time, temperature, and pH. The following table summarizes typical conditions for disulfide bond reduction using TCEP and DTT.

| Reducing Agent | Concentration Range | Typical Incubation Time | Temperature | Optimal pH Range | Notes |

| TCEP | 5 - 50 mM | < 5 minutes to 1 hour | Room Temperature | 1.5 - 9.0 | More stable and effective at lower pH than DTT.[1][5][11] Does not contain a thiol group, minimizing interference with downstream thiol-reactive chemistry.[2][7] |

| DTT | 1 - 10 mM | 10 - 30 minutes | Room Temperature to 37°C | 7.1 - 8.0 | Cell-permeable and a strong reducing agent.[6][12] Its reducing power is limited at pH values below 7.[12] |

Experimental Protocols

Materials

-

This compound conjugated biomolecule

-

Tris(2-carboxyethyl)phosphine hydrochloride (TCEP-HCl)

-

Dithiothreitol (DTT)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Microcentrifuge tubes

-

Pipettes and tips

-

Incubator or water bath

Protocol 1: Disulfide Bond Cleavage using TCEP

This protocol provides a general procedure for the cleavage of the disulfide bond in a this compound conjugate using TCEP.

-

Prepare TCEP Stock Solution:

-

Dissolve TCEP-HCl in the desired reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5) to a final concentration of 0.5 M.

-

Note: TCEP is less stable in phosphate (B84403) buffers at neutral pH; it is recommended to prepare fresh solutions in such cases.[1][11]

-

-

Prepare Conjugate Solution:

-

Dissolve the this compound conjugated biomolecule in the reaction buffer to a desired concentration.

-

-

Initiate Cleavage Reaction:

-

Add the TCEP stock solution to the conjugate solution to achieve a final TCEP concentration in the range of 5-50 mM. A molar excess of TCEP is recommended for efficient cleavage.[13]

-

Mix gently by pipetting.

-

-

Incubation:

-

Incubate the reaction mixture at room temperature for 15-30 minutes. For some substrates, incubation for up to 1 hour may be beneficial.[13]

-

-

Downstream Processing:

-

The reduced product can now be used for downstream applications. If necessary, excess TCEP can be removed using desalting columns or dialysis.

-

Protocol 2: Disulfide Bond Cleavage using DTT

This protocol outlines the procedure for disulfide bond cleavage using DTT.

-

Prepare DTT Stock Solution:

-

Prepare a 1 M stock solution of DTT in deionized water. Aliquot and store at -20°C.

-

-

Prepare Conjugate Solution:

-

Dissolve the this compound conjugated biomolecule in a suitable buffer with a pH between 7.1 and 8.0 (e.g., PBS, pH 7.4).

-

-

Initiate Cleavage Reaction:

-

Add the DTT stock solution to the conjugate solution to a final concentration of 1-10 mM.[6]

-

-

Incubation:

-

Incubate the reaction mixture for 10-30 minutes at room temperature or 37°C.[6]

-

-

Downstream Processing:

-

Following cleavage, the released molecule can be analyzed or used in subsequent experiments. Excess DTT may need to be removed for certain downstream applications, which can be achieved through methods like dialysis or size-exclusion chromatography.

-

Visualization of Experimental Workflow

The following diagrams illustrate the key processes described in this application note.

Caption: Experimental workflow for bioconjugation and subsequent disulfide bond cleavage.

Caption: Mechanism of disulfide bond cleavage by a reducing agent.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Disulfide reduction using TCEP reaction [biosyn.com]

- 3. DBCO-SS-NHS , DBCO reagents, Click chemistry tools- Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 4. DBCO-SS-NHS - Creative Biolabs [creative-biolabs.com]

- 5. broadpharm.com [broadpharm.com]

- 6. broadpharm.com [broadpharm.com]

- 7. TCEP or DTT? | Proteomics and Mass Spectrometry Core Facility [sites.psu.edu]

- 9. njbio.com [njbio.com]

- 10. Disulfide Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. astralscientific.com.au [astralscientific.com.au]

- 13. benchchem.com [benchchem.com]

Application Notes: Cell Surface Labeling Using DBCO-NHCO-S-S-NHS Ester

Introduction

The DBCO-NHCO-S-S-NHS ester is a heterobifunctional, cleavable crosslinker designed for advanced bioconjugation and cell surface labeling applications. This reagent incorporates three key functionalities:

-

N-Hydroxysuccinimide (NHS) Ester: An amine-reactive group that forms stable amide bonds with primary amines, such as those found on lysine (B10760008) residues of proteins and antibodies.[1][2]

-

Dibenzocyclooctyne (DBCO): A strained alkyne that enables rapid and highly specific, copper-free click chemistry (Strain-Promoted Azide-Alkyne Cycloaddition or SPAAC) with azide-containing molecules.[1][3] The reaction is bioorthogonal, meaning it can proceed in complex biological environments without interfering with native cellular processes.[4]

-

Disulfide (S-S) Bond: A cleavable linker that can be broken under mild reducing conditions (e.g., using DTT or TCEP), allowing for the controlled release of conjugated molecules.[5][6]

This unique combination makes the this compound an invaluable tool for researchers in cell biology and drug development. It is particularly useful for attaching molecules to cell surfaces via antibodies or other proteins, with the option for subsequent release of a payload within the reducing environment of the cell or upon external stimulation.[5] Primary applications include the construction of antibody-drug conjugates (ADCs), targeted imaging, and the analysis of cell surface protein interactions.[7][8]

Mechanism of Action

The utility of this compound is derived from its multi-step reaction capability. The process typically involves an initial conjugation to an amine-containing biomolecule, followed by a bioorthogonal reaction with an azide-modified target, and an optional cleavage step.

-

Amine Conjugation: The NHS ester reacts with a primary amine on a targeting molecule (e.g., an antibody) to form a stable amide bond. This step effectively "primes" the antibody with a DBCO group.[9] This reaction is typically performed at a pH range of 7.2-9.[1]

-

Copper-Free Click Chemistry: The DBCO-functionalized antibody can then be introduced to a biological system containing azide (B81097) groups. This is often achieved by metabolically labeling cell surface glycans with azide-modified sugars (e.g., Ac4ManNAz).[10][11] The DBCO group on the antibody rapidly and specifically reacts with the azide on the cell surface via SPAAC to form a stable triazole linkage.[1][4]

-

Cleavage and Release: The disulfide bond within the linker is stable under normal physiological conditions. However, in the presence of reducing agents like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP), the S-S bond is cleaved.[6] This is particularly relevant for intracellular drug delivery, as the cytoplasm provides a naturally reducing environment.[5]

Experimental Protocols

Protocol 1: Conjugation of this compound to an Antibody

This protocol describes how to functionalize an antibody (or other amine-containing protein) with the this compound.

Materials Required:

-

Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

-

This compound

-

Anhydrous Dimethylsulfoxide (DMSO)

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Spin desalting columns (e.g., 7K MWCO) for purification[12]

Reagent Preparation:

-

Antibody Solution: Prepare the antibody at a concentration of 1-5 mg/mL in amine-free PBS.

-

This compound Stock: Immediately before use, dissolve the ester in anhydrous DMSO to a concentration of 10-20 mM.

Step-by-Step Procedure:

-

Add a 10- to 30-fold molar excess of the this compound solution to the antibody solution.[12][13]

-

Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle mixing.[12]

-

Quench the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM.[4]

-

Incubate for an additional 15 minutes at room temperature to ensure any unreacted NHS ester is hydrolyzed.[13]

-

Purify the DBCO-labeled antibody from excess reagents using a spin desalting column equilibrated with the desired storage buffer (e.g., PBS).[4][12]

-

Determine the final concentration of the conjugated antibody using a protein assay (e.g., Bradford or BCA). The degree of labeling can be optionally determined by measuring the absorbance at ~309 nm (for DBCO) and 280 nm (for the protein).[4][13]

-

Store the conjugate at 4°C for short-term use or at -20°C for long-term storage.

References

- 1. chempep.com [chempep.com]

- 2. lumiprobe.com [lumiprobe.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. benchchem.com [benchchem.com]

- 5. DBCO-SS-NHS - Creative Biolabs [creative-biolabs.com]

- 6. DBCO-S-S-NHS ester | BroadPharm [broadpharm.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. This compound|Cas# [glpbio.cn]

- 9. researchgate.net [researchgate.net]

- 10. Cell Labeling and Tracking Method without Distorted Signals by Phagocytosis of Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 11. From Bench to Cell: A Roadmap for Assessing the Bioorthogonal “Click” Reactivity of Magnetic Nanoparticles for Cell Surface Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

Application Notes: DBCO-NHCO-S-S-NHS Ester for Live Cell Imaging

Introduction

Live cell imaging is a critical tool in modern biological research, offering insights into the dynamic processes that govern cellular function. A key challenge in this field is the ability to specifically label and track biomolecules in their native environment without disrupting cellular activities. The development of bioorthogonal chemistry, particularly copper-free click chemistry, has provided powerful methods to achieve this. The DBCO-NHCO-S-S-NHS ester is a versatile, heterobifunctional, and cleavable linker designed for advanced live cell imaging and drug delivery applications.[1][2][3]

This molecule incorporates three key functional elements:

-

Dibenzocyclooctyne (DBCO): An azide-reactive group that enables highly specific and rapid covalent bond formation with azide-tagged molecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) or "copper-free click chemistry".[1][4][5] This reaction is bioorthogonal, meaning it proceeds efficiently in biological media without interfering with native cellular processes.[6]

-

N-hydroxysuccinimide (NHS) Ester: An amine-reactive functional group that readily reacts with primary amines, such as those on the side chains of lysine (B10760008) residues in proteins, to form stable amide bonds.[2][7][8]

-

Disulfide (S-S) Bond: A cleavable linker that is stable in the extracellular environment but can be selectively cleaved by reducing agents like glutathione, which is present at high concentrations inside cells.[2][9] This feature is particularly useful for applications requiring the intracellular release of a cargo molecule, such as a fluorophore or a drug.[2][9]

These features make this compound an ideal reagent for applications such as antibody-drug conjugate (ADC) development, targeted drug delivery, and advanced cellular imaging.[1][10]

Principle of Application

The general workflow involves a two-stage process. First, a biomolecule of interest (e.g., an antibody that targets a specific cell surface receptor) is conjugated to the this compound via its amine-reactive NHS ester group. In the second stage, this DBCO-functionalized antibody is introduced to live cells that have been metabolically labeled with an azide-containing molecule. The DBCO group on the antibody rapidly "clicks" onto the azide-tagged target on the cell surface. If this complex is internalized by the cell, the disulfide bond can be cleaved in the reducing intracellular environment, releasing any attached cargo.

Diagrams

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. DBCO-SS-NHS - Creative Biolabs [creative-biolabs.com]

- 3. DBCO-SS-NHS , DBCO reagents, Click chemistry tools- Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 4. benchchem.com [benchchem.com]

- 5. DBCO-NHS, DBCO reagents Click Chemistry reagents - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 6. Biomedical applications of copper-free click chemistry: in vitro , in vivo , and ex vivo - Chemical Science (RSC Publishing) DOI:10.1039/C9SC03368H [pubs.rsc.org]

- 7. benchchem.com [benchchem.com]

- 8. lumiprobe.com [lumiprobe.com]

- 9. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]

- 10. A preliminary study for the development of cleavable linkers using activatable fluorescent probes targeting leucine aminopeptidase - Analyst (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for Peptide Bioconjugation using DBCO-NHCO-S-S-NHS Ester

For Researchers, Scientists, and Drug Development Professionals